molecular formula C17H22FN3O2 B2678041 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172014-06-0

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2678041
CAS No.: 1172014-06-0
M. Wt: 319.38
InChI Key: DFAPANGMJUILNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound . Computational methods can also be used to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. Mechanistic studies may also be conducted to understand the steps of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be analyzed .

Scientific Research Applications

Role in Drug Resistance and Treatment Optimization

Compounds containing the pyrazole moiety, similar to 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide, have been explored for their therapeutic potential and role in addressing drug resistance. For instance, multidrug-resistant and extensively drug-resistant tuberculosis treatments have highlighted the importance of optimizing drug combinations and dosages, where related compounds may play a role in enhancing efficacy or reducing resistance (Caminero et al., 2010).

Synthesis and Biological Activity of Pyrazole Derivatives

Pyrazole derivatives, to which this compound structurally relates, have been extensively studied for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis methodologies and biological implications of these compounds suggest a significant potential for novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Environmental and Analytical Applications

Research on fluorinated compounds, akin to the fluorophenyl group in the compound of interest, has focused on their environmental impact, persistence, and applications in developing safer alternatives to harmful chemicals. This area of study includes the examination of fluorinated alternatives for their applications in various industries and their environmental fate (Wang et al., 2013).

Potential for Novel Optoelectronic Materials

Compounds incorporating pyrazole and fluorophenyl groups have been investigated for their potential in creating novel optoelectronic materials. Such studies suggest applications in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes, highlighting the compound's relevance in materials science (Lipunova et al., 2018).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to a specific protein, inhibiting an enzyme, or modulating a signaling pathway .

Safety and Hazards

This involves assessing the toxicity, flammability, and environmental impact of the compound. It includes determining safety measures for handling and disposing of the compound .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-4-9-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPANGMJUILNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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